molecular formula C11H11BrClN B6223805 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride CAS No. 1293324-00-1

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride

Cat. No.: B6223805
CAS No.: 1293324-00-1
M. Wt: 272.57 g/mol
InChI Key: HMJKYBJIXPODEI-UHFFFAOYSA-N
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Description

1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride is a halogenated naphthalene derivative featuring a bromine atom at the 1-position of the naphthalene ring and an aminomethyl group at the 2-position, forming a hydrochloride salt. The bromine substituent enhances molecular weight (C₁₁H₁₁BrClN; ~272.57 g/mol) and may influence lipophilicity, while the hydrochloride salt improves aqueous solubility, a critical factor in drug formulation .

Properties

CAS No.

1293324-00-1

Molecular Formula

C11H11BrClN

Molecular Weight

272.57 g/mol

IUPAC Name

(1-bromonaphthalen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H10BrN.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h1-6H,7,13H2;1H

InChI Key

HMJKYBJIXPODEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of naphthalene with bromine to form 1-bromonaphthalene . This intermediate is then reacted with formaldehyde and ammonium chloride under acidic conditions to yield 1-(1-bromonaphthalen-2-yl)methanamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Cyanide ions in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Nitriles: Formed from substitution reactions.

    Oxides and Amines: Formed from oxidation and reduction reactions respectively.

Mechanism of Action

The mechanism of action of 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methanamine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile depending on the reaction conditions, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride and analogous compounds.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features/Applications Reference
1-(1-Bromonaphthalen-2-yl)methanamine hydrochloride C₁₁H₁₁BrClN 272.57 Bromine (1-position), NH₂CH₂ (2-position) High lipophilicity; pharmaceutical intermediate
(2-Ethylnaphthalen-1-yl)methanamine hydrochloride C₁₃H₁₆ClN 221.73 Ethyl (2-position) Reduced steric hindrance; materials science
1-(3-Bromophenyl)-N-methylethanamine hydrochloride C₉H₁₃BrClN 258.57 Bromine (3-phenyl), N-methyl Serotonin receptor modulation
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride C₁₂H₁₄Cl₂FN 278.16 Cyclopentyl, Cl/F substituents Enhanced conformational rigidity
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride C₁₂H₁₅ClN₃O 253.73 Imidazole, methoxybenzyl Bioactive scaffold; kinase inhibition

Structural and Electronic Comparisons

  • Halogenation Effects: The bromine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs like (2-ethylnaphthalen-1-yl)methanamine hydrochloride. Bromine’s electron-withdrawing nature may also reduce electron density on the naphthalene ring, affecting reactivity in electrophilic substitution .
  • Salt Formation : Hydrochloride salts are common across these compounds, improving solubility. For example, 1-[1-(2-chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride uses this strategy for bioavailability.

Research Implications

The structural diversity among these compounds underscores the importance of substituent choice in tuning physicochemical properties and biological activity. For instance:

  • Bromine vs.
  • Naphthalene vs. Phenyl: The naphthalene system’s larger surface area may improve binding to aromatic-rich targets like kinase enzymes .

Further studies could explore the target compound’s performance in receptor-binding assays or catalytic applications, leveraging its unique halogenated naphthalene architecture.

Biological Activity

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

1-(1-bromonaphthalen-2-yl)methanamine hydrochloride is characterized by its naphthalene structure with a bromine substituent, which can influence its biological interactions. The presence of the amine group suggests potential for interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in diseases like cancer and neurodegenerative disorders.

Biological Activity Data

The following table summarizes key findings on the biological activity of 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride:

Study ReferenceBiological ActivityMethodologyKey Findings
CytotoxicityIn vitro assays on MDA-MB-231 cellsInduced apoptosis and cell cycle arrest at 1 μM concentration.
Enzyme inhibitionIC50 determination against BCAT enzymesShowed promising IC50 values indicating potential as a therapeutic agent.
Receptor interactionBinding affinity assaysDemonstrated significant binding to serotonin receptors, suggesting psychoactive properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of naphthalene derivatives, including 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride. The compound was found to significantly reduce cell viability in breast cancer cell lines (MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest. The study reported that treatment with the compound resulted in a decrease in G1 phase cells and an increase in S phase cells, indicating effective cell cycle modulation .

Case Study 2: Neuropharmacological Effects

Research into similar naphthalene derivatives has indicated potential neuropharmacological effects. Compounds structurally related to 1-(1-bromonaphthalen-2-yl)methanamine hydrochloride have been shown to interact with serotonin receptors, which could lead to mood modulation and potential therapeutic effects in anxiety and depression models .

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